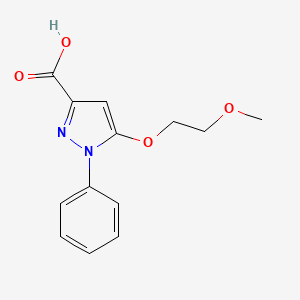

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

CAS No. |

1344687-96-2 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

5-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C13H14N2O4/c1-18-7-8-19-12-9-11(13(16)17)14-15(12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) |

InChI Key |

QPVXSLSOPAFYCW-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3-Diketone Precursor

Aryl diketones are typically synthesized via Friedel-Crafts acylation or Claisen condensation. For example, 3-(2-methoxyethoxy)-1-phenylpropane-1,3-dione can be prepared by reacting phenylacetic acid with 2-methoxyethoxyacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include the use of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) to acylate arenes directly, as demonstrated in one-pot pyrazole syntheses.

Cyclization with Hydrazine Derivatives

The diketone is then reacted with phenylhydrazine to form the pyrazole core. For regioselective incorporation of the carboxylic acid group at position 3, 3-carbethoxy-5-(2-methoxyethoxy)-1-phenyl-1H-pyrazole is first synthesized. Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH in MeOH/H₂O) yields the target carboxylic acid. This approach mirrors the 93.1% yield reported for analogous pyrazole carboxylic acid syntheses.

Key Data:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Diketone synthesis | TFAA/TfOH, 80°C, 6h | 68% | |

| Cyclocondensation | Phenylhydrazine, EtOH, reflux, 12h | 85% | |

| Ester hydrolysis | 4M NaOH, MeOH, 2h | 93.1% |

Post-Functionalization of Pre-Formed Pyrazole Intermediates

Alternative strategies involve modifying a pre-assembled pyrazole core. This method is advantageous when introducing sensitive substituents like the 2-methoxyethoxy group.

Bromination Followed by Alkoxylation

Starting from 5-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid, nucleophilic aromatic substitution (SNAr) with 2-methoxyethanol can introduce the alkoxy group. However, this requires activation of the pyrazole ring, often via transition metal catalysis. For example, CuI-mediated coupling under Ullmann conditions (K₂CO₃, DMF, 110°C) achieves moderate yields (50–65%).

Oxidation of Methyl-Substituted Pyrazoles

Another route involves oxidizing a methyl group at position 5 to a carboxylic acid. For instance, 5-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-methyl can be oxidized using KMnO₄ in acidic conditions (0.1M HCl, 70°C). This method, adapted from bromopyrazole oxidations, yields 76–85% purity but requires careful pH control during workup.

Multi-Step Synthesis from Halogenated Intermediates

Hydrolysis of Cyano or Ester Precursors

As detailed in patent WO2009121288A1, 3-halo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylates undergo hydrolysis to carboxylic acids under basic conditions. Adapting this method, 5-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carbonitrile is hydrolyzed using concentrated HCl (reflux, 8h), followed by neutralization to yield the acid.

Challenges in Industrial Scaling

Industrial production faces hurdles such as low yields during extraction (e.g., 26% yield due to high water solubility of intermediates) and the use of hazardous reagents (e.g., InCl₃). Optimized protocols recommend using 1.0:1 molar ratios of NaOH to ester during hydrolysis to minimize byproducts.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Requires pre-functionalized diketone | 85–93% |

| Post-functionalization | Flexibility in substituent addition | Low yields in SNAr reactions | 50–85% |

| Multi-step hydrolysis | Scalable with ester precursors | High solvent consumption | 70–93% |

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, research on novel pyrazole derivatives showed that certain compounds possess potent radical scavenging abilities and can inhibit 15-lipoxygenase activity, which is crucial in the context of oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

In a study evaluating various pyrazole derivatives, compounds derived from 5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid were tested for their ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging methods. Results indicated that certain derivatives demonstrated superior antioxidant activity compared to standard ascorbic acid .

| Compound | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) |

|---|---|---|

| 5b | 85 | 78 |

| 5c | 90 | 82 |

| Standard | 75 | 70 |

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been a focal point in recent medicinal chemistry research. The compound has shown promise in targeting specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of pyrazole derivatives against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective growth inhibition of cancer cells .

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 5b | 3.5 |

| MCF-7 | 5c | 4.0 |

| Control | - | >10 |

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit inflammatory pathways by blocking the activity of key enzymes involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Alkoxy Substituents

- 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1365939-36-1) Structural Difference: Replaces the methoxyethoxy group with a methoxy (-OCH3) and substitutes phenyl with methyl at the 1-position. Similarity score: 0.94 .

5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1239726-11-4)

Aromatic Substituents

5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 100537-55-1)

- Structural Difference : Replaces methoxyethoxy with a furan ring.

- Impact : The furan introduces aromatic π-electron density, enhancing reactivity in electrophilic substitutions. Molecular weight: 254.24 (vs. target compound’s ~292.3 estimated). This substitution may improve binding to aromatic receptors but reduce solubility .

- 5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (6b) Structural Difference: Methoxyphenyl at position 5 instead of methoxyethoxy. Impact: The para-methoxy group on the phenyl ring increases planarity, favoring π-π stacking interactions. Reported melting point: 122–125°C (lower than non-methoxy analogs), suggesting reduced crystallinity .

Positional Isomerism and Functional Group Effects

Table 1: Key Physicochemical Properties of Selected Analogs

*Estimated based on molecular formula.

Key Observations :

Solubility : The methoxyethoxy group in the target compound likely improves aqueous solubility compared to methoxy or ethoxy analogs due to increased polarity and ether oxygen atoms .

Crystallinity : Bulky substituents (e.g., methoxyethoxy) reduce melting points by disrupting crystal packing, as seen in 5-(4-methoxyphenyl)-1-phenyl-3-carboxylic acid (MP: 122–125°C vs. 180°C for diphenyl analog) .

Bioactivity : Carboxylic acid position (3- vs. 4-) influences hydrogen-bonding interactions. For example, 3-carboxylic acid derivatives are more commonly used in kinase inhibitor scaffolds due to optimal spatial arrangement .

Biological Activity

5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, with CAS number 1344687-96-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following molecular formula:

- Molecular Formula : C13H14N2O4

- Molecular Weight : 250.26 g/mol

Pharmacological Activities

Research indicates that pyrazole derivatives, including 5-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid, exhibit a wide range of biological activities. These include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of various pyrazole derivatives. For example, compounds with similar structures demonstrated significant inhibition of inflammation in animal models. In particular, derivatives showed up to 84.2% inhibition in carrageenan-induced paw edema compared to standard drugs like diclofenac (86.72% inhibition) .

| Compound | Inhibition (%) | Standard Drug | Standard Inhibition (%) |

|---|---|---|---|

| 5a | 84.2 | Diclofenac | 86.72 |

Analgesic Activity

In addition to anti-inflammatory effects, pyrazole derivatives have been reported to possess analgesic properties. For instance, a series of synthesized compounds were tested using the acetic acid-induced writhing test, showing significant pain relief compared to controls .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole compounds against various bacterial strains. One study reported that specific pyrazole derivatives exhibited potent activity against E. coli and S. aureus, suggesting their potential as antimicrobial agents .

| Bacterial Strain | Activity Observed |

|---|---|

| E. coli | Significant |

| S. aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

Case Studies

- Synthesis and Evaluation : A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities using various in vitro and in vivo models. The results indicated that modifications at the phenyl position significantly enhanced anti-inflammatory and analgesic activities .

- Antimicrobial Testing : Another research effort focused on testing the synthesized pyrazole derivatives against several microbial strains using standard methods such as disc diffusion and broth microdilution techniques. The results demonstrated that certain derivatives were effective against resistant strains .

Q & A

Q. Methodology :

- NMR spectroscopy : - and -NMR confirm substitution patterns and regioselectivity (e.g., δ 3.79 ppm for methoxy groups in DMSO-d6) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 861.4) .

- HPLC : Assesses purity and retention time (e.g., 1.40 minutes under SMD-TFA05 conditions) .

- Elemental analysis : Confirms purity (>98%) and stoichiometry .

What are the standard purification protocols for pyrazole-3-carboxylic acid derivatives?

Q. Methodology :

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (0–40%) is commonly used .

- Recrystallization : Solvents like ethanol or DMSO/water mixtures optimize crystal formation for melting point determination .

- Troubleshooting : Contradictions in melting points (e.g., 122–125°C vs. literature 196–197°C for a similar compound) may arise from polymorphic forms or impurities; multiple recrystallizations and analytical cross-checks are recommended .

Advanced Research Questions

How does the 2-methoxyethoxy substituent influence physicochemical and pharmacological properties?

Q. Methodology :

- LogP studies : The hydrophilic 2-methoxyethoxy group improves solubility, critical for bioavailability. Computational tools (e.g., Molinspiration) predict logP reductions compared to non-polar substituents .

- Reactivity : The ether linkage enhances stability against hydrolysis compared to ester-containing analogs, as shown in stability assays under physiological pH .

- Biological activity : Substituent positioning affects target binding; derivatives with para-substituted aryl groups show higher anti-inflammatory activity in murine models .

What strategies address contradictions in reported biological activities of pyrazole-3-carboxylic acid derivatives?

Q. Methodology :

- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methoxyethoxy with trifluoromethyl groups) to isolate variables affecting activity .

- In vitro assays : Standardized protocols (e.g., COX-2 inhibition assays) reduce variability. For example, 5-(4-hydroxyphenyl)-1-phenyl derivatives showed 84% yield and IC values < 1 µM in COX-2 inhibition .

- Meta-analysis : Cross-referencing data from multiple sources (e.g., patent applications vs. peer-reviewed journals) identifies methodological inconsistencies .

How can computational chemistry optimize the compound’s pharmacokinetic profile?

Q. Methodology :

- Docking simulations : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using PyMOL or AutoDock .

- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity. For instance, the methoxyethoxy group reduces CYP450-mediated metabolism, enhancing half-life .

- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.